2-Methyl-3-(trifluoromethyl)benzohydrazide
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Overview
Description
2-Methyl-3-(trifluoromethyl)benzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a trifluoromethyl group attached to a benzene ring, along with a hydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-(trifluoromethyl)benzohydrazide typically involves the reaction of 2-Methyl-3-(trifluoromethyl)benzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazide derivative, followed by purification through recrystallization or chromatography techniques .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced purification methods such as distillation and crystallization. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-3-(trifluoromethyl)benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed: The major products formed from these reactions include substituted benzohydrazides, amines, and various oxidized derivatives. The specific products depend on the reaction conditions and the reagents used .
Scientific Research Applications
2-Methyl-3-(trifluoromethyl)benzohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes
Mechanism of Action
The mechanism of action of 2-Methyl-3-(trifluoromethyl)benzohydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components. These interactions can modulate various biochemical pathways, contributing to the compound’s biological effects .
Comparison with Similar Compounds
2-Methyl-3-(trifluoromethyl)aniline: Used in the synthesis of pharmaceuticals and agrochemicals.
4-(Trifluoromethyl)benzohydrazide: Known for its enzyme inhibition properties.
Uniqueness: 2-Methyl-3-(trifluoromethyl)benzohydrazide is unique due to the presence of both a methyl and a trifluoromethyl group on the benzene ring, which imparts distinct chemical and biological properties. Its hydrazide functional group allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C9H9F3N2O |
---|---|
Molecular Weight |
218.18 g/mol |
IUPAC Name |
2-methyl-3-(trifluoromethyl)benzohydrazide |
InChI |
InChI=1S/C9H9F3N2O/c1-5-6(8(15)14-13)3-2-4-7(5)9(10,11)12/h2-4H,13H2,1H3,(H,14,15) |
InChI Key |
QPPIMUVSRYXUHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1C(F)(F)F)C(=O)NN |
Origin of Product |
United States |
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